Nagilactone B

説明

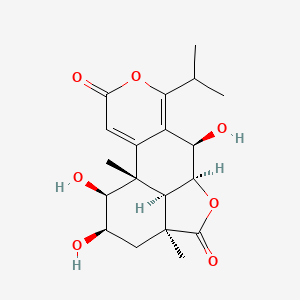

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1S,8R,9S,12S,14R,15S,16R)-8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O7/c1-7(2)13-11-8(5-10(21)25-13)19(4)15-14(12(11)22)26-17(24)18(15,3)6-9(20)16(19)23/h5,7,9,12,14-16,20,22-23H,6H2,1-4H3/t9-,12-,14-,15+,16-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGWYWSJGKOLGB-ZLNDBNLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(C3C4C(CC(C(C4(C2=CC(=O)O1)C)O)O)(C(=O)O3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2[C@H]([C@@H]3[C@H]4[C@](C[C@H]([C@H]([C@@]4(C2=CC(=O)O1)C)O)O)(C(=O)O3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173667 | |

| Record name | Nagilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19891-51-1 | |

| Record name | Nagilactone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019891511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nagilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Nagilactone B: A Technical Guide to its Discovery, Natural Sources, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nagilactone B is a naturally occurring norditerpenoid dilactone that has garnered significant interest within the scientific community for its diverse pharmacological activities. First discovered in the late 1960s, this tetracyclic lactone is primarily isolated from various species of the genus Podocarpus.[1] This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and a compilation of its reported biological activities with quantitative data. Furthermore, it details generalized experimental protocols for its isolation, purification, and structural elucidation. A key focus is placed on its mechanism of action as a transcriptional regulator of the Liver X Receptor (LXR), a pathway central to its potent anti-atherosclerosis effects.

Discovery and Historical Context

The nagilactones represent a class of bioactive terpenoids first isolated from the plant Podocarpus nagi in Japan during the late 1960s.[1] A seminal 1968 paper by Hayashi et al. detailed the structures of the novel norditerpenoids Nagilactone A, B, C, and D.[2] While initially studied for their properties as plant growth inhibitors, the therapeutic potential of these compounds was soon recognized.[1] Specifically, the antitumor capabilities of Nagilactones B through E were characterized as early as 1975, marking the beginning of decades of research into the pharmacological applications of this compound family.[1]

Natural Sources of this compound

This compound is predominantly found in plants of the Podocarpaceae family, the second largest family of conifers.[1] The genus Podocarpus and the closely related Nageia are the primary sources. Various parts of the plants, including the seeds, roots, leaves, twigs, and bark, have been utilized for the isolation of nagilactones.[1] this compound is considered a major diterpenoid constituent of Podocarpus nagi.[3]

| Plant Species | Common Name | Part(s) Used for Isolation |

| Podocarpus nagi (syn. Nageia nagi) | Japanese bigleaf podocarp, Zhubai | Seeds, Roots, Foliage, Twigs, Bark[1][3] |

| Afrocarpus gracilior (syn. Podocarpus gracilior) | Fern Pine | Not specified in available literature |

| Podocarpus macrophyllus | Yew plum pine, Buddhist pine | Not specified in available literature |

Quantitative Data

Biological Activity

This compound and its derivatives have demonstrated a range of biological effects. The following table summarizes key quantitative data regarding its bioactivity. The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a specific biological process by 50%.

| Compound/Derivative | Biological Activity | Assay System | IC50 Value |

| This compound (and others) | Anticancer | Ovarian cancer cell lines (A2780, HEY) | 2–10 µM |

| 1-O-β-d-glucoside-nagilactone B | Anti-inflammatory | Nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages | 0.18 mM[1] |

Isolation Yield

Specific yield data for this compound, typically expressed as mass of compound per dry weight of source material (e.g., µg/g DW), is not extensively reported in publicly available literature. The concentration of nagilactones can vary significantly based on the plant part used, geographical location, and season. For context, one study of a Podocarpus nagi forest canopy estimated the total mass of all nagilactones to be 3.9 kg/ha , with content in newly flushed leaves being significantly higher than in mature leaves.[4] Optimizing extraction and purification protocols, for example through solvent selection and the use of heat or pressure as demonstrated for other lactones like momilactones, is crucial for maximizing yield.[5]

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the isolation and structural characterization of this compound, based on established natural product chemistry techniques.

Protocol for Bioactivity-Guided Isolation and Purification

This protocol outlines a common workflow for isolating this compound from a plant source, using bioactivity assays to guide the fractionation process.

-

Extraction:

-

Air-dry and powder the selected plant material (e.g., 1 kg of P. nagi seeds).

-

Perform exhaustive percolation of the powdered material with methanol (MeOH) at room temperature.

-

Evaporate the solvent from the resulting percolate in vacuo using a rotary evaporator to obtain the crude MeOH extract.

-

-

Solvent Partitioning:

-

Re-suspend the crude MeOH extract in a 90% MeOH-water solution.

-

Perform liquid-liquid partitioning sequentially against solvents of increasing polarity. First, partition against hexane to remove nonpolar constituents like fats and sterols.

-

Subsequently, partition the aqueous methanol phase against ethyl acetate (EtOAc).

-

Collect the hexane, EtOAc, and remaining aqueous fractions separately and evaporate the solvents.

-

-

Bioactivity Screening:

-

Evaluate the cytotoxicity or desired biological activity of each crude fraction (hexane, EtOAc, aqueous) using a relevant in vitro assay (e.g., MTT assay on a cancer cell line).

-

Identify the most active fraction for further purification. The EtOAc fraction is often found to be enriched with diterpenoid lactones.

-

-

Chromatographic Purification:

-

Subject the active EtOAc fraction to column chromatography on a silica gel stationary phase.

-

Elute the column with a gradient solvent system, typically starting with hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC).

-

Pool fractions with similar TLC profiles and test their bioactivity to identify those enriched in the active compound(s).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the active fractions using preparative or semi-preparative reverse-phase HPLC (e.g., on a C18 column).

-

Use a suitable mobile phase, such as a gradient of acetonitrile in water, for elution.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to pure this compound.

-

Protocol for Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS):

-

Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the precise molecular weight and establish the molecular formula of the isolated compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Acquire a series of 1D and 2D NMR spectra to determine the full chemical structure.

-

¹H NMR: Identifies the number and types of protons and their electronic environments.

-

¹³C NMR (and DEPT): Identifies the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps to determine the relative stereochemistry of the molecule.

-

-

-

Data Analysis and Comparison:

-

Analyze the collective spectroscopic data (MS, 1D/2D NMR) to piece together the planar structure and relative stereochemistry of the molecule.

-

Compare the obtained spectral data with published literature values for known compounds to confirm the identity of this compound.

-

Visualizations of Workflows and Pathways

Experimental Workflow Diagram

Caption: Bioactivity-guided workflow for isolating this compound.

Signaling Pathway Diagram

Caption: this compound action via the LXR signaling pathway.

Mechanism of Action: LXR Transcriptional Regulation

A primary mechanism underlying the therapeutic potential of this compound, particularly its anti-atherosclerotic activity, is its function as a small molecule transcriptional regulator of Liver X Receptors (LXRs). LXRs are nuclear receptors that play a pivotal role in cholesterol homeostasis and inflammation.

The proposed pathway is as follows:

-

LXR Activation: this compound enters macrophages and upregulates the expression of both LXRα and LXRβ.

-

Heterodimerization and DNA Binding: Activated LXRs form a heterodimer with the Retinoid X Receptor (RXR). This LXR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the LXR-RXR complex to LXREs induces the transcription of key genes involved in reverse cholesterol transport. The most critical of these are the ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).

-

Cholesterol Efflux: The newly synthesized ABCA1 and ABCG1 proteins are embedded in the macrophage cell membrane where they function as cholesterol pumps. They actively facilitate the efflux of excess intracellular cholesterol from the macrophage to extracellular acceptors like apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL).

-

Anti-Atherosclerotic Effect: By promoting the removal of cholesterol from macrophages, this compound prevents their transformation into foam cells, which are a hallmark of atherosclerotic plaque formation. This selective activation of LXR in macrophages, without significantly impacting lipid accumulation in the liver, makes this compound a promising candidate for anti-atherosclerosis therapy.

Conclusion

This compound is a valuable natural product with a well-established history and a promising future in drug development. Its primary sourcing from Podocarpus species, combined with its potent and selective biological activities, underscores the importance of continued research into natural product chemistry. The elucidation of its role as a transcriptional regulator of the LXR pathway provides a clear mechanistic basis for its anti-atherosclerotic properties and opens avenues for the development of novel therapeutics targeting metabolic and cardiovascular diseases. The methodologies and data presented in this guide serve as a comprehensive resource for scientists dedicated to exploring the full potential of this remarkable compound.

References

- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Seasonal change in nagilactone contents in leaves inPodocarpus nagi forest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Botanical Treasury: Podocarpus Species as a Rich Source of Nagilactone B

An In-depth Technical Guide for Researchers and Drug Development Professionals

The genus Podocarpus, a diverse group of conifers, has emerged as a significant natural reservoir of nagilactones, a class of norditerpene dilactones with a wide array of promising pharmacological activities. Among these, Nagilactone B has garnered considerable attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of Podocarpus species as a source of this compound, detailing isolation and quantification methodologies, and exploring its molecular mechanisms of action.

Podocarpus Species Containing this compound

This compound, along with other related nagilactones, has been isolated from various species within the Podocarpus genus. These compounds are distributed throughout different parts of the plants, including the leaves, seeds, and roots. Notable Podocarpus species reported to contain nagilactones include Podocarpus nagi, P. neriifolius, P. macrophyllus, P. gracilior, P. elongatus, P. hallii, P. fasciculus, P. nakaii, and P. falcatus.[1] While the presence of this compound is documented in these species, the specific yield can vary depending on the species, the geographical location, the time of harvest, and the plant part utilized.

Quantitative Analysis of this compound

Accurate quantification of this compound in Podocarpus extracts is essential for standardization and drug development purposes. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly employed analytical technique for this purpose.

Table 1: Quantitative Data of Total Terpenoids in select Podocarpus Species (Leaves)

| Podocarpus Species | Total Terpenoid Content (mg/g dry weight) |

| P. neriifolius | 4.53 |

| P. elongatus | 4.19 |

| P. macrophyllus | 3.98 |

| P. gracilior | 3.13 |

Experimental Protocols

The following sections outline the general methodologies for the extraction, isolation, and purification of this compound from Podocarpus species, based on established phytochemical investigation procedures.

Extraction

A general workflow for the extraction of this compound from plant material is depicted below.

Methodology:

-

Plant Material Preparation: The selected plant material (e.g., leaves, seeds, or roots) is air-dried and ground into a fine powder to increase the surface area for efficient extraction.

-

Maceration: The powdered plant material is soaked in a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (typically 24-72 hours). This process is often repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The solvent is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Isolation and Purification

The crude extract, a complex mixture of various phytochemicals, is subjected to a series of chromatographic techniques to isolate and purify this compound.

Methodology:

-

Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to fractionate the components based on their solubility. Nagilactones are typically found in the chloroform or ethyl acetate fractions.

-

Column Chromatography: The bioactive fraction is subjected to column chromatography over a stationary phase like silica gel or Sephadex LH-20.

-

Flash Column Chromatography: This technique utilizes pressure to accelerate the separation process. The column is eluted with a solvent system, often a gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol), to separate the compounds based on their affinity for the stationary phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative or semi-preparative HPLC, often on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

-

Recrystallization: The purified this compound can be further refined by recrystallization from a suitable solvent or solvent mixture to obtain a highly pure crystalline solid.

Quantification by HPLC-UV

Methodology:

-

Standard Preparation: A stock solution of accurately weighed, pure this compound standard is prepared in a suitable solvent (e.g., methanol). A series of standard solutions of known concentrations are then prepared by serial dilution.

-

Sample Preparation: An accurately weighed amount of the Podocarpus extract is dissolved in the same solvent as the standard and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, or methanol and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at the wavelength of maximum absorbance for this compound.

-

Injection Volume: 10-20 µL.

-

-

Calibration and Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the sample extract is then determined by interpolating its peak area onto the calibration curve.

Signaling Pathways Modulated by this compound

This compound and its derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer, primarily the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. This compound derivatives have been shown to inhibit this pathway.[3][4] The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents its degradation and consequently blocks the nuclear translocation of the active NF-κB dimer.

Modulation of the AP-1 Signaling Pathway

The AP-1 transcription factor, a dimer of proteins from the Jun and Fos families, is involved in cell proliferation, differentiation, and apoptosis. Nagilactones have been reported to block the AP-1 pathway, primarily through the activation of the JNK/c-Jun axis.[1][2]

Conclusion

Podocarpus species represent a valuable and largely untapped resource for the discovery and development of novel pharmaceuticals, with this compound standing out as a compound of significant interest. The methodologies outlined in this guide provide a framework for the systematic investigation of this compound from these botanical sources. Further research is warranted to fully elucidate the quantitative distribution of this compound across a wider range of Podocarpus species and to explore the full therapeutic potential of this promising natural product. The detailed understanding of its mechanisms of action on critical signaling pathways will be instrumental in guiding future drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New podolactones from the seeds of Podocarpus nagi and their anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Enigmatic Pathway of Nagilactone B: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nagilactones, a group of complex diterpenoid lactones isolated from various Podocarpus species, have garnered significant attention for their diverse and potent biological activities, including anticancer, anti-inflammatory, and insecticidal properties. Among them, Nagilactone B stands out as a promising therapeutic lead. Despite its pharmacological importance, the complete biosynthetic pathway of this compound in plants remains largely unelucidated. This technical guide synthesizes the current understanding and presents a putative biosynthetic pathway for this compound, drawing parallels from established diterpenoid biosynthesis in other plant species. It outlines the key enzymatic steps likely involved, from the universal precursor geranylgeranyl diphosphate (GGPP) to the intricate lactone ring formations. Furthermore, this document provides a comprehensive overview of the experimental methodologies that are crucial for the definitive elucidation of this pathway, aiming to equip researchers with the necessary tools to unravel the genetic and biochemical intricacies of this compound synthesis. The guide also includes detailed diagrams of the proposed pathway and experimental workflows to facilitate a deeper understanding.

Introduction

This compound is a tetracyclic norditerpenoid lactone characterized by a unique totarane-type carbon skeleton.[1] These complex natural products are primarily found in plants of the genus Podocarpus, where they are thought to play a role in chemical defense.[2] The potent biological activities of nagilactones have spurred interest in their potential as pharmaceutical agents. However, the sustainable supply of these compounds is a significant challenge, making the elucidation of their biosynthetic pathway a critical step towards enabling biotechnological production platforms.

This guide proposes a hypothetical biosynthetic pathway for this compound, based on the known biosynthesis of other diterpenoids and the chemical structure of this compound. It is important to note that the specific enzymes and genes responsible for this pathway in Podocarpus species have not yet been experimentally characterized.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to commence from the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol 4-phosphate (MEP) pathway in plastids. The pathway can be conceptually divided into three main stages:

-

Stage 1: Formation of the Totarane Skeleton. A diterpene synthase (diTPS) is proposed to catalyze the cyclization of GGPP to form the characteristic tricyclic totarane hydrocarbon skeleton.

-

Stage 2: Oxidative Modifications. A series of cytochrome P450 monooxygenases (CYPs) are presumed to introduce hydroxyl groups and catalyze other oxidative transformations of the totarane intermediate. These modifications are crucial for the subsequent lactone ring formations.

-

Stage 3: Lactonization and Final Modifications. The formation of the two characteristic lactone rings of this compound likely involves dehydrogenase and/or Baeyer-Villiger monooxygenase activities. Further tailoring enzymes may be responsible for additional decorations.

A key intermediate in the biosynthesis of nagilactones is believed to be totarol, a phenolic diterpene also found in Podocarpus species.[3]

Diagram of the Proposed Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Quantitative Data Summary

As the biosynthesis pathway of this compound has not been fully elucidated, there is currently no quantitative data available regarding enzyme kinetics, metabolite concentrations, or gene expression levels specific to this pathway. The following table is provided as a template for researchers to populate as data becomes available through the experimental protocols outlined in the subsequent section.

| Enzyme/Metabolite | Parameter | Value | Units | Source |

| Podocarpus diTPS | Km for GGPP | Data not available | µM | |

| kcat | Data not available | s-1 | ||

| Podocarpus CYP (Totarol hydroxylase) | Km for Totarol | Data not available | µM | |

| kcat | Data not available | s-1 | ||

| This compound | Concentration in P. nagi leaves | Data not available | µg/g FW |

Experimental Protocols

The definitive elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, gene characterization, and biochemical assays.

Identification of Candidate Genes via Transcriptome Sequencing

Objective: To identify candidate diterpene synthase (diTPS) and cytochrome P450 (CYP) genes involved in this compound biosynthesis from a high-Nagilactone B-accumulating Podocarpus species.

Methodology:

-

Plant Material: Collect tissues (e.g., young leaves, roots) from a Podocarpus species known to produce high levels of this compound.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform deep transcriptome sequencing using a platform such as Illumina HiSeq or PacBio Sequel. A de novo transcriptome assembly will likely be required due to the lack of a reference genome for most Podocarpus species.[4][5]

-

Candidate Gene Mining:

-

Identify putative diTPS genes by searching the assembled transcriptome for sequences with homology to known plant diTPSs, particularly those involved in the biosynthesis of related diterpenoids.

-

Identify candidate CYP genes by searching for sequences homologous to known plant CYPs, especially those from families known to be involved in terpenoid oxidation (e.g., CYP71, CYP76, CYP85 clans).

-

-

Co-expression Analysis: Analyze the expression patterns of the candidate diTPS and CYP genes across different tissues. Genes that are co-expressed with high levels of this compound accumulation are strong candidates for being involved in its biosynthesis.

Diagram of the Gene Discovery Workflow

Caption: Workflow for identifying candidate genes for this compound biosynthesis.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of the candidate diTPS and CYP genes identified through transcriptomics.

Methodology:

-

Gene Cloning and Heterologous Expression:

-

Clone the full-length coding sequences of the candidate diTPS and CYP genes into suitable expression vectors.

-

Express the recombinant proteins in a heterologous host system. Escherichia coli is commonly used for diTPSs, while Saccharomyces cerevisiae (yeast) is often preferred for plant CYPs as it provides the necessary membrane environment and redox partners.

-

-

In Vitro Enzyme Assays:

-

diTPS Assay: Incubate the purified recombinant diTPS with GGPP and analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene hydrocarbon.

-

CYP Assay: Perform in vitro assays using yeast microsomes containing the expressed CYP. The substrate will be the product of the characterized diTPS (e.g., totarane skeleton intermediate or totarol). The reaction products can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

In Vivo Reconstitution in a Heterologous Host:

-

Co-express the candidate diTPS and CYP genes in a heterologous host such as Nicotiana benthamiana or yeast.

-

Analyze the metabolites produced by the engineered host to see if this compound or its precursors are synthesized.

-

Diagram of the Enzyme Characterization Workflow

Caption: Workflow for the functional characterization of candidate enzymes.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating and unexplored area of plant specialized metabolism. While the precise enzymatic steps and the underlying genetic framework are yet to be discovered, this guide provides a robust hypothetical pathway and a clear experimental roadmap for its elucidation. The successful identification and characterization of the this compound biosynthetic genes will not only deepen our fundamental understanding of diterpenoid biosynthesis in gymnosperms but also pave the way for the metabolic engineering of this valuable pharmaceutical compound in microbial or plant-based systems. Future research should focus on obtaining high-quality transcriptome and genome data from high-yielding Podocarpus species to accelerate the discovery of the key biosynthetic genes. Subsequent functional characterization and pathway reconstitution will be instrumental in realizing the biotechnological potential of this compound.

References

- 1. Frontiers | Engineering Production of a Novel Diterpene Synthase Precursor in Nicotiana benthamiana [frontiersin.org]

- 2. Functional Characterization of Three Diterpene Synthases Responsible for Tetracyclic Diterpene Biosynthesis in Scoparia dulcis [mdpi.com]

- 3. Totarol - Wikipedia [en.wikipedia.org]

- 4. De novo transcriptome analysis provides insights into the salt tolerance of Podocarpus macrophyllus under salinity stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. De novo transcriptome analysis provides insights into the salt tolerance of Podocarpus macrophyllus under salinity stress - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Effects of Nagilactone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Nagilactone B, a naturally occurring diterpenoid lactone. The document details its mechanism of action, summarizes key quantitative findings, and outlines the experimental protocols used to evaluate its efficacy.

Executive Summary

This compound has demonstrated significant anti-inflammatory potential in preclinical in vitro models. Primarily studied in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, its activity is characterized by the potent inhibition of key inflammatory mediators, including nitric oxide (NO), pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and various cytokines. These effects are attributed to its ability to modulate critical signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide consolidates the available data to serve as a comprehensive resource for researchers exploring this compound as a potential therapeutic agent.

Mechanism of Action: Signaling Pathway Inhibition

The anti-inflammatory effects of this compound are primarily mediated through the downregulation of the NF-κB and MAPK signaling cascades, which are crucial regulators of the inflammatory response.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins such as iNOS, COX-2, and cytokines like TNF-α and IL-6.[1][2] A derivative of this compound, 1-O-β-d-glucoside-nagilactone B, has been shown to inhibit the nuclear translocation of NF-κB, thereby suppressing the expression of iNOS.[1] This suggests a key mechanism for its anti-inflammatory action.

Inhibition of the MAPK Pathway

The MAPK pathway is another critical signaling route that translates extracellular stimuli into cellular responses, including inflammation. The extracellular signal-regulated kinase (ERK) is a key component of this pathway. Upon LPS stimulation, a phosphorylation cascade activates ERK (pERK). Activated ERK can then promote the activity of transcription factors that regulate the expression of inflammatory genes. Studies have revealed that this compound significantly decreases the LPS-stimulated phosphorylation of ERK1/2, indicating its inhibitory effect on this pathway.

Summary of In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified through various in vitro assays. The data is summarized below.

Table 1: Inhibition of Inflammatory Mediators

| Compound | Cell Line | Stimulant | Mediator | Activity | Reference |

| This compound | RAW 264.7 | LPS | Nitric Oxide (NO) | Potent inhibition at 100 µM | |

| 1-O-β-d-glucoside-nagilactone B | RAW 264.7 | LPS | Nitric Oxide (NO) | IC₅₀ = 0.18 µM | [1] |

Table 2: Effect on Pro-inflammatory Enzymes and Signaling Proteins

| Compound | Cell Line | Stimulant | Target Protein | Effect | Reference |

| This compound | RAW 264.7 | LPS | iNOS | Decreased Expression | |

| This compound | RAW 264.7 | LPS | COX-2 | Decreased Expression | |

| This compound | RAW 264.7 | LPS | p-ERK1/2 | Decreased Expression | |

| 1-O-β-d-glucoside-nagilactone B | RAW 264.7 | LPS | iNOS | Suppressed Expression | [1] |

Table 3: Effect on Pro-inflammatory Cytokines

| Compound | Cell Line | Stimulant | Cytokine | Effect | Reference |

| This compound | Macrophages | LPS | TNF-α | Downregulated | |

| This compound | Macrophages | LPS | IL-6 | Downregulated | |

| This compound | Colonic Epithelial Cells | LPS | IL-8 | Downregulated |

Experimental Protocols

Standardized in vitro methodologies are crucial for assessing the anti-inflammatory effects of test compounds. The following sections describe the key experimental protocols typically employed.

General Experimental Workflow

A typical experiment involves cell culturing, pre-treatment with the test compound (this compound), induction of an inflammatory response with LPS, and subsequent analysis of inflammatory markers from the cell supernatant or cell lysate.

Cell Culture and Treatment

Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).[3][4] Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[3] For experiments, cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for up to 24 hours.[3]

Cell Viability Assay

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed. Cells are treated with this compound at the same concentrations used in the primary assays. After incubation, MTT reagent is added, which is converted by viable cells into a purple formazan product. The absorbance is measured spectrophotometrically, and cell viability is expressed as a percentage relative to the vehicle-treated control group.[5]

Nitric Oxide (NO) Production Assay

NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent system.[3][6] Briefly, an equal volume of supernatant is mixed with Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The mixture is incubated at room temperature to allow for a colorimetric reaction, and the absorbance is measured at approximately 540-570 nm.[5][6] A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

Western Blot Analysis

To determine the effect of this compound on protein expression (e.g., iNOS, COX-2, p-ERK), cells are lysed after treatment, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific to the target proteins. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.[7]

Cytokine Measurement

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8] These kits employ a sandwich immunoassay format where the cytokine is captured by a specific antibody coated on the microplate wells. A second, enzyme-linked antibody is then added, followed by a substrate that produces a measurable color change proportional to the amount of cytokine present.

Conclusion

The available in vitro evidence strongly supports this compound as a potent anti-inflammatory agent. Its ability to inhibit the production of nitric oxide, pro-inflammatory enzymes, and cytokines is mechanistically linked to the suppression of the NF-κB and MAPK signaling pathways. While the IC₅₀ value for a glucosylated derivative is impressively low, further quantitative studies on pure this compound are warranted to fully characterize its potency. The detailed protocols and summarized data herein provide a solid foundation for future research and development of this compound as a novel anti-inflammatory therapeutic.

References

- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. impactfactor.org [impactfactor.org]

- 6. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diosgenin inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of TNFα, IL-1β, COX-2 and NO in the anti-inflammatory activity of Tamarix aphylla in Wistar albino rats: an in-vivo and in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Nagilactone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Nagilactone B, a norditerpene lactone isolated from plants of the Podocarpus genus. This document summarizes the available data on its cytotoxic activity, outlines detailed experimental protocols for assessing its effects on cancer cell lines, and visualizes the potential signaling pathways involved in its mechanism of action.

Introduction to this compound

This compound is a member of the nagilactone family of natural products, which have garnered significant interest for their diverse biological activities, including anticancer properties.[1] Early studies have indicated the potential of this compound as a cytotoxic agent, necessitating further investigation into its efficacy and mechanism of action against various cancer cell types.[1] This guide serves as a resource for researchers initiating studies on the in vitro cytotoxic effects of this compound.

In Vitro Cytotoxicity of this compound

Preliminary screening has demonstrated the cytotoxic activity of this compound against human ovarian cancer cell lines.

Table 1: Summary of Reported IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | 2 - 10 | [1] |

| HEY | Ovarian Cancer | 2 - 10 | [1] |

Note: The reported data indicates a range for the half-maximal inhibitory concentration (IC50). Further studies are required to establish precise IC50 values for these and other cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed in the preliminary cytotoxicity screening of this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

Cell Culture and Maintenance

-

Cell Lines: Human ovarian cancer cell lines (A2780 and HEY) and other cell lines of interest should be obtained from a reputable cell bank.

-

Culture Medium: Cells should be cultured in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening of this compound.

Postulated Signaling Pathway for Nagilactone-Induced Apoptosis

While the specific signaling pathway for this compound has not been fully elucidated, the general mechanism for cytotoxic nagilactones involves the induction of apoptosis, potentially through the inhibition of the AP-1 (Activator Protein-1) signaling pathway.[1]

Caption: Postulated mechanism of Nagilactone-induced apoptosis.

Conclusion

This compound demonstrates cytotoxic activity against ovarian cancer cell lines, suggesting its potential as an anticancer agent. This guide provides a foundational framework for researchers to conduct preliminary cytotoxicity screenings of this compound. Further research is warranted to determine its efficacy across a broader range of cancer cell lines, elucidate its precise mechanism of action, and evaluate its therapeutic potential in preclinical models.

References

The Core Mechanism of Nagilactones in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nagilactones, a class of naturally occurring norditerpenoid lactones isolated from plants of the Podocarpus genus, have demonstrated significant potential as anticancer agents. Their mechanism of action is multifaceted, involving the modulation of several key signaling pathways, induction of cell cycle arrest and apoptosis, and the regulation of the tumor microenvironment. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anticancer effects of nagilactones, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

Introduction

The quest for novel, effective, and less toxic cancer therapeutics has led to the exploration of natural products as a rich source of lead compounds. Nagilactones have emerged as a promising group of phytochemicals with potent cytotoxic and antitumor activities against a range of cancer cell lines.[1][2] This document aims to consolidate the current understanding of how these complex molecules exert their effects at the cellular and molecular levels, providing a valuable resource for researchers in oncology and drug development.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various nagilactones have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Nagilactone | Cancer Cell Line | Cell Type | IC50 (µM) |

| Nagilactone A | A2780 | Ovarian Cancer | 2-10 |

| HEY | Ovarian Cancer | 2-10 | |

| Nagilactone B | A2780 | Ovarian Cancer | 2-10 |

| HEY | Ovarian Cancer | 2-10 | |

| Nagilactone C | HT-1080 | Fibrosarcoma | 3-6 |

| Colon 26-L5 | Colon Carcinoma | 3-6 | |

| MDA-MB-231 | Breast Cancer | 3-5 | |

| AGS | Gastric Cancer | 3-5 | |

| HeLa | Cervical Cancer | 3-5 | |

| A2780 | Ovarian Cancer | 2-10 | |

| HEY | Ovarian Cancer | 2-10 | |

| Nagilactone D | A2780 | Ovarian Cancer | <2-10 (most potent) |

| HEY | Ovarian Cancer | <2-10 (most potent) | |

| Nagilactone E | A549 | Non-Small Cell Lung Cancer | 5.18 ± 0.49[3] |

| NCI-H1975 | Non-Small Cell Lung Cancer | 3.57 ± 0.29[3] | |

| P-388 | Leukemia | - | |

| Nagilactone F | MDA-MB-231 | Breast Cancer | ~1 |

| AGS | Gastric Cancer | ~1 | |

| HeLa | Cervical Cancer | ~1 | |

| Nagilactone G | A2780 | Ovarian Cancer | 2-10 |

| HEY | Ovarian Cancer | 2-10 | |

| P-388 | Leukemia | ~0.25 |

Core Mechanisms of Action

The anticancer activity of nagilactones is not attributed to a single mechanism but rather to a synergistic interplay of multiple cellular effects.[1][2]

Inhibition of Protein Synthesis

A fundamental mechanism of action for some nagilactones is the potent inhibition of protein synthesis. Nagilactone C has been shown to bind to eukaryotic ribosomes, thereby halting the translation process.[1][2] Nagilactone E also acts as a protein synthesis inhibitor.[4] This broad-spectrum inhibition of protein production disrupts numerous cellular functions vital for cancer cell survival and proliferation.

Modulation of Key Signaling Pathways

Nagilactones have been demonstrated to interfere with several critical signaling pathways that are often dysregulated in cancer.

A primary target of nagilactones is the Activator Protein-1 (AP-1) signaling pathway, which is crucial for cell proliferation and survival.[2] Nagilactones, particularly Nagilactone E, inhibit the AP-1 pathway, which is often activated by the JNK/c-Jun axis.[1][2]

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical target. Nagilactone E is postulated to inhibit JAK2, and Nagilactone C has been shown to inhibit the STAT signaling pathway, thereby interfering with cytokine signaling and reducing the expression of downstream target genes involved in cell growth and survival.[1][2]

Nagilactone D has been shown to suppress the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway. This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a process that is critical for cancer metastasis.

Induction of Cell Cycle Arrest

Nagilactone E has been shown to induce G2/M phase cell cycle arrest in non-small cell lung cancer cells.[3] This is achieved through the downregulation of key cell cycle regulatory proteins, including Cyclin B1 and the protein kinase Wee1, and a reduction in the phosphorylation of cdc2 and cdc25C.[3]

Induction of Apoptosis and Autophagy

Nagilactones are potent inducers of programmed cell death. They trigger caspase-dependent apoptosis in cancer cells, a key mechanism for eliminating malignant cells.[3] Furthermore, Nagilactone D and its derivative, 2β-hydroxynagilactone L, have been identified as potent inducers of autophagic cell death.

Experimental Protocols

The following are generalized protocols for key experiments commonly used to investigate the mechanism of action of nagilactones. Note: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the nagilactone for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with the nagilactone for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-JNK, c-Jun, p-STAT3, Cyclin B1, Cleaved Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the nagilactone for 24 or 48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caspase Activation Assay

This assay measures the activity of caspases, key mediators of apoptosis.

-

Cell Treatment and Lysis: Treat cells with the nagilactone to induce apoptosis. Lyse the cells according to the manufacturer's protocol of a commercial caspase activity assay kit.

-

Assay Reaction: Add the cell lysate to a reaction buffer containing a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Quantify the caspase activity based on the signal generated from the cleaved substrate.

Autophagy Detection

This can be assessed by monitoring the conversion of LC3-I to LC3-II via Western blot or by observing the formation of LC3 puncta using fluorescence microscopy.

-

Western Blot for LC3: Follow the Western blot protocol as described above, using an antibody that detects both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

-

LC3 Puncta Formation:

-

Transfect cells with a GFP-LC3 expression vector.

-

Treat the cells with the nagilactone.

-

Fix the cells and visualize the GFP-LC3 localization using a fluorescence microscope.

-

An increase in the number of distinct GFP-LC3 puncta per cell indicates the formation of autophagosomes.

-

Conclusion

Nagilactones represent a promising class of natural products with significant anticancer potential. Their multifaceted mechanism of action, targeting key cellular processes such as protein synthesis, signal transduction, cell cycle progression, and programmed cell death, makes them attractive candidates for further preclinical and clinical development. The information provided in this technical guide serves as a comprehensive resource for researchers aiming to further elucidate the therapeutic potential of these remarkable compounds.

References

A Technical Guide to the Inhibition of NF-κB Signaling by Nagilactone B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nagilactone B, a naturally occurring norditerpene lactone isolated from Podocarpus species, has demonstrated significant anti-inflammatory properties. This technical guide consolidates current research on the mechanism by which this compound exerts its effects, with a specific focus on its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Evidence indicates that this compound and its derivatives potently inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, in lipopolysaccharide (LPS)-stimulated macrophages. The primary mechanism of action involves the suppression of NF-κB activation by potentially inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκBα, which in turn prevents the nuclear translocation of the p65 subunit. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols for assessing this activity, and visual diagrams of the signaling pathway and experimental workflows to facilitate further research and drug development efforts.

Introduction to this compound and the NF-κB Pathway

Nagilactones are a class of bioactive terpenoids first isolated from Podocarpus nagi.[1] These compounds exhibit a range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects.[1][2][3] this compound, in particular, has emerged as a potent anti-inflammatory agent.[4]

The NF-κB signaling pathway is a cornerstone of the inflammatory response.[5][6] In unstimulated cells, NF-κB dimers, most commonly a heterodimer of p50 and p65 (RelA), are held inactive in the cytoplasm by binding to Inhibitor of κB (IκB) proteins, primarily IκBα.[5][7] Upon stimulation by pathogens or pro-inflammatory cytokines like TNF-α (via receptors like TLRs and TNFRs), a signaling cascade activates the IκB kinase (IKK) complex.[6][8] IKK then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation.[8][9] The degradation of IκBα unmasks a nuclear localization signal (NLS) on the p65 subunit, allowing the p50/p65 dimer to translocate into the nucleus.[10][11] Inside the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, driving the transcription of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α, IL-6, and IL-1β.[4][12] Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases and cancers.[9]

Mechanism of Action: this compound as an NF-κB Inhibitor

Research indicates that this compound's anti-inflammatory effects are mediated through the direct inhibition of the canonical NF-κB pathway.[4] Studies using LPS-stimulated RAW 264.7 macrophages have shown that this compound and its glucoside derivative significantly suppress the expression of NF-κB downstream targets.[1][4] The proposed mechanism involves the inhibition of NF-κB's nuclear translocation.[1] This prevents the transcription factor from binding to the promoter regions of pro-inflammatory genes. While the precise molecular target has not been definitively identified, the observed downstream effects—reduced expression of iNOS and cytokines—are consistent with an upstream blockade in the pathway, likely at the level of IκBα phosphorylation or degradation.[4][13]

Caption: this compound inhibits the canonical NF-κB pathway.

Quantitative Analysis of this compound's Bioactivity

The inhibitory effects of this compound and its derivatives on inflammatory markers have been quantified in several studies. The data highlights its potency in cell-based assays, establishing it as a strong candidate for further development.

| Compound | Assay | Cell Line | Key Findings | Positive Control | Reference |

| This compound 1-O-β-d-glucoside | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC₅₀: 0.18 ± 0.04 µM | Indomethacin (IC₅₀: 4.21 ± 0.32 µM) | [4] |

| This compound | Protein Expression (Western Blot) | LPS-stimulated RAW 264.7 macrophages | Significantly decreased iNOS and COX-2 expression. | - | [4] |

| This compound | Cytokine Production | LPS-induced macrophages & colonic epithelial cells | Significantly downregulated TNF-α, IL-6, and IL-8 levels. | - | [4] |

Experimental Methodologies

To facilitate the investigation of this compound and similar compounds, this section provides detailed protocols for key experiments used to characterize their effects on the NF-κB pathway.

Caption: Experimental workflow for evaluating NF-κB inhibitors.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Maintain cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Plating: Seed cells in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1-2 hours.

-

Include a vehicle control (DMSO only).

-

Subsequently, stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) at 1 µg/mL, for the desired time period (e.g., 24 hours for NO/cytokine production, 15-60 minutes for signaling protein phosphorylation).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: After the treatment period (typically 24 hours), collect 50 µL of the cell culture supernatant.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant in a new 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Western Blot for NF-κB Pathway Proteins

-

Protein Extraction: After treatment (e.g., 30 minutes for phosphorylation events), wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation, perform nuclear/cytoplasmic fractionation using a commercial kit.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include those against p-IκBα, IκBα, p65, iNOS, COX-2, Histone H3 (nuclear marker), and β-actin (cytoplasmic/loading control).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Immunofluorescence for p65 Nuclear Translocation

-

Cell Plating: Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

-

Treatment: Perform pre-treatment and stimulation (e.g., LPS for 30-60 minutes) as described above.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against the p65 subunit for 1-2 hours.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstain nuclei with DAPI.

-

-

Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope. The co-localization of p65 (green) and DAPI (blue) indicates nuclear translocation.[14][15]

NF-κB Luciferase Reporter Assay

-

Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, treat the transfected cells with this compound followed by stimulation with TNF-α or LPS.

-

Lysis and Measurement: Lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Calculate NF-κB transcriptional activity by normalizing the Firefly luciferase signal to the Renilla luciferase signal. A decrease in the normalized signal indicates inhibition.[12]

Conclusion and Future Directions

This compound is a potent natural product that effectively suppresses inflammatory responses by inhibiting the NF-κB signaling pathway. Quantitative data and mechanistic studies have established its ability to reduce the expression of key pro-inflammatory genes by preventing the nuclear translocation of NF-κB. The experimental protocols detailed in this guide provide a robust framework for further investigation into its precise molecular interactions and for screening analogous compounds.

Future research should focus on:

-

Direct Target Identification: Utilizing techniques such as affinity chromatography or thermal shift assays to identify the specific protein(s) within the NF-κB pathway that this compound directly binds to.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases, such as sepsis, arthritis, or inflammatory bowel disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize potency and drug-like properties.

-

Selectivity Profiling: Assessing the selectivity of this compound against other signaling pathways to understand potential off-target effects.

The compelling preclinical data for this compound positions it as a valuable lead compound for the development of novel anti-inflammatory therapeutics targeting the NF-κB pathway.

References

- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. A novel allosteric inhibitor that prevents IKKβ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nagilactone Derivatives in STAT3 Signaling Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and angiogenesis. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This technical guide delves into the emerging role of nagilactones, a class of natural products, as inhibitors of the STAT3 signaling pathway. While various nagilactones exhibit cytotoxic effects, this document focuses on a particularly potent derivative of Nagilactone E, 3-deoxy-2β,16-dihydroxynagilactone E (designated as B6) , which has been identified as a novel inhibitor of the JAK2/STAT3 signaling cascade. We will explore its unique mechanism of action, present available quantitative data, provide detailed experimental protocols for its characterization, and visualize the complex biological processes involved.

The STAT3 Signaling Pathway: A Key Oncogenic Driver

The STAT3 signaling cascade is initiated by the binding of cytokines (e.g., Interleukin-6, IL-6) or growth factors to their corresponding receptors on the cell surface. This binding event triggers the activation of receptor-associated Janus kinases (JAKs) or other tyrosine kinases like Src. Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the SH2 domain of STAT3.

Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in cell survival (e.g., Bcl-xL, Mcl-1), proliferation (e.g., Cyclin D1, c-Myc), and angiogenesis (e.g., VEGF). Dysregulation of this pathway, leading to persistently active STAT3, is a common feature in a wide array of cancers.

Caption: Canonical STAT3 Signaling Pathway.

Nagilactone Derivatives as STAT3 Signaling Inhibitors

While the topic of this guide is Nagilactone B, current research points to a derivative of Nagilactone E, 3-deoxy-2β,16-dihydroxynagilactone E (B6) , as the more potent and well-characterized inhibitor of the STAT3 pathway. This compound itself has demonstrated anti-atherosclerosis and anti-inflammatory activities, with some studies showing it can inhibit the NF-κB pathway.[1] However, its direct role in STAT3 inhibition is not well-documented.

In contrast, B6 has been identified as a potent inhibitor of STAT3 signaling.[2][3] It preferentially inhibits the growth of cancer cells with overactivated STAT3, such as MDA-MB-231 and MDA-MB-468 breast cancer cells.[2]

Mechanism of Action: Allosteric Inhibition of JAK2

Unlike many kinase inhibitors that competitively bind to the ATP-binding pocket of the catalytic domain, B6 exhibits a novel mechanism of action. It allosterically interacts with the non-catalytic FERM-SH2 domain of JAK2.[2] This interaction inactivates JAK2, thereby preventing the phosphorylation and subsequent activation of STAT3. This JAK-specific interaction is noteworthy as B6 has been shown to have minimal effects on other tyrosine kinases.[2][3]

Caption: Mechanism of JAK2 Inhibition by B6.

Quantitative Data on Nagilactone Activity

The inhibitory potency of nagilactone derivatives has been quantified in various studies. The following tables summarize the available IC50 values.

Table 1: Inhibitory Activity of Nagilactone E Derivative (B6) on STAT3 Signaling

| Compound | Assay | IC50 (µM) | Reference |

| 3-deoxy-2β,16-dihydroxy-nagilactone E (B6) | IL-6-induced STAT3 Signaling | 0.2 | [2][3] |

Table 2: Cytotoxic Activity (IC50) of Various Nagilactones in Cancer Cell Lines

| Nagilactone | Cell Line | IC50 (µM) | Reference |

| Nagilactone A | A2780, HEY | 2-10 | |

| This compound | A2780, HEY | 2-10 | |

| Nagilactone C | HT-1080, Colon 26-L5 | 3-6 | |

| MDA-MB-231, AGS, HeLa | 3-5 | ||

| Nagilactone D | A2780, HEY | 2-10 | |

| Nagilactone E | A549 | 5.2 | |

| NCI-H1975 | 3.6 | ||

| Nagilactone F | MDA-MB-231, AGS, HeLa | ~1 or below | |

| Nagilactone G | A2780, HEY | 2-10 | |

| P-388 Leukemia | ~0.25 | ||

| Nagilactone K | A2780, HEY | >10 |

Note: The cytotoxic activities listed in Table 2 are not necessarily mediated through STAT3 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of nagilactone derivatives in STAT3 signaling inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Nagilactone derivative (e.g., B6) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader

Procedure:

-

Seed cells (e.g., 2,500 cells/well) in a 96-well plate and allow them to adhere overnight.[2]

-

Treat the cells with various concentrations of the nagilactone derivative (and a DMSO vehicle control) for the desired time period (e.g., 72 hours).[2]

-

Add 10-30 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Incubate the plate, shaking, for at least 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm (or 595 nm) using a microplate reader.[2]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for STAT3 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3), a marker of STAT3 activation.

Materials:

-

Cell culture plates

-

Nagilactone derivative

-

Cytokine for stimulation (e.g., IL-6)

-

Lysis buffer (e.g., M-PER) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with the nagilactone derivative for a specified time (e.g., 1 hour).

-

Stimulate the cells with a cytokine (e.g., 10 ng/mL IL-6) for a short period (e.g., 15 minutes) to induce STAT3 phosphorylation.

-

Wash cells with cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL detection reagent.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total STAT3 and a loading control to normalize the data.

In Vitro JAK2 Kinase Assay

This assay directly measures the enzymatic activity of JAK2 and the inhibitory effect of the compound.

Materials:

-

Recombinant active JAK2 enzyme

-

Kinase reaction buffer

-

ATP (and γ-³²P-ATP for radiometric assays)

-

JAK2-specific substrate peptide

-

Nagilactone derivative

-